molecular formula C9H6N2O2S B13449476 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid CAS No. 1286777-22-7

5-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Cat. No.: B13449476
CAS No.: 1286777-22-7
M. Wt: 206.22 g/mol
InChI Key: GPJLXYWPAQLOLB-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid typically involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine . The intermediate product, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, can then undergo further reactions to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the binding of NADPH to Mycobacterium tuberculosis Fatty Acid Synthase I, thereby exerting antimicrobial effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual heterocyclic structure, which combines the properties of both thiophene and pyrazine rings

Properties

CAS No.

1286777-22-7

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

5-thiophen-3-ylpyrazine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-4-10-7(3-11-8)6-1-2-14-5-6/h1-5H,(H,12,13)

InChI Key

GPJLXYWPAQLOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=C(C=N2)C(=O)O

Origin of Product

United States

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